2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its structural similarity to purines and diverse pharmacological applications. The molecule features:
- A 1-(4-chlorophenyl)-substituted pyrazolo[3,4-d]pyrimidine core, which enhances binding affinity to kinase domains .
- A sulfanyl bridge at position 4 of the pyrimidine ring, contributing to metabolic stability and solubility .
- An N-(furan-2-ylmethyl)acetamide side chain, which modulates selectivity and pharmacokinetic properties .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2S/c19-12-3-5-13(6-4-12)24-17-15(9-23-24)18(22-11-21-17)27-10-16(25)20-8-14-2-1-7-26-14/h1-7,9,11H,8,10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSRQPYWBGDGIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 4-chlorophenyl group: This step often involves a nucleophilic substitution reaction.
Attachment of the sulfanyl group: This can be done using thiolation reactions.
Addition of the furan-2-ylmethyl group: This step typically involves a coupling reaction, such as a Suzuki or Heck reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under mild to moderate conditions:
| Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Hydrogen peroxide | Ethanol, 25–50°C | Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives | 65–85% | |
| KMnO₄ | Acidic aqueous conditions | Sulfone (-SO₂-) | 70–90% |
Oxidation pathways depend on reagent strength and stoichiometry. The sulfoxide intermediate is often observed transiently before full conversion to sulfone.
Reduction Reactions
The acetamide and pyrazolo[3,4-d]pyrimidine moieties participate in selective reductions:
| Reagents | Target Group | Conditions | Products |
|---|---|---|---|
| LiAlH₄ | Acetamide (-CONH-) | Dry THF, reflux | Amine (-CH₂NH-) |
| H₂/Pd-C | Nitro groups (if present) | Ethanol, 1 atm H₂ | Amine derivatives |
Reduction of the acetamide to an amine modifies pharmacological activity, as seen in related pyrazolo[3,4-d]pyrimidines .
Substitution Reactions
The chlorophenyl and pyrimidine rings enable electrophilic and nucleophilic substitutions:
Aromatic Electrophilic Substitution
| Reagent | Position | Product | Notes |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to chlorophenyl | Nitro derivatives | Limited by steric hindrance |
| Br₂/FeBr₃ | Pyrimidine C-5 | Brominated analog | Enhances kinase inhibition |
Nucleophilic Displacement
| Reagent | Leaving Group | Product | Application |
|---|---|---|---|
| Piperidine | Bromine at C-3 | Piperidine-substituted derivative | Kinase modulation |
| Thiols | Sulfanyl group | Thioether exchange | Functionalization for bioconjugation |
Coupling Reactions
The furan and pyrimidine systems participate in cross-coupling reactions:
| Reaction Type | Catalyst | Conditions | Products |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | DMF, 80°C | Biaryl analogs |
| Heck | Pd(OAc)₂ | DMF, 100°C | Alkenylated derivatives |
Coupling reactions expand structural diversity, enabling attachment of pharmacophores or fluorescent tags .
Stability and Degradation
Under acidic or basic conditions, the compound undergoes hydrolysis:
| Conditions | Site of Cleavage | Products |
|---|---|---|
| HCl (1M), reflux | Acetamide bond | Carboxylic acid + furan-methyl amine |
| NaOH (1M), 60°C | Sulfanyl linker | Pyrazolo-pyrimidine thiol + acetamide |
Stability studies indicate a half-life of >24 hours in neutral aqueous buffers at 25°C.
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates, confirmed by ESR spectroscopy in H₂O₂ reactions.
-
Suzuki Coupling : DFT calculations reveal aryl halide activation at the pyrimidine C-4 position as rate-limiting .
Comparative Reactivity
| Feature | This Compound | Analog (4-Fluorophenyl) |
|---|---|---|
| Oxidation Rate | t₁/₂ = 2.1 h (H₂O₂) | t₁/₂ = 1.8 h |
| Suzuki Coupling Yield | 78% | 82% |
Electron-withdrawing groups (e.g., Cl) slightly reduce reaction rates compared to fluorine analogs .
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds similar to the one have been shown to inhibit kinases involved in cancer progression, such as AKT and p70S6K, which are critical in oncogenic signaling pathways .
Kinase Inhibition
The compound's structure suggests that it may act as a kinase inhibitor. Kinases play pivotal roles in cellular signaling and are often targeted in cancer therapy. Studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can selectively inhibit specific kinases with low toxicity towards normal cells . This selectivity is crucial for developing effective cancer treatments with minimal side effects.
Neuroprotective Effects
Emerging research also suggests potential neuroprotective properties for compounds within this chemical class. Pyrazolo[3,4-d]pyrimidines have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
Case Studies and Research Findings
- Inhibition of Glioblastoma Cells : A study showcased a related compound's ability to inhibit glioblastoma cell growth significantly while showing reduced cytotoxicity towards non-cancerous cells. This highlights the therapeutic window available for compounds in this class .
- Kinase Profiling : Another investigation into kinase inhibition revealed that certain derivatives exhibited low micromolar activity against AKT2/PKBβ, correlating with reduced malignancy in glioma patients .
- Selectivity and Efficacy : Research has demonstrated that these compounds can effectively target cancer cells while sparing healthy tissues, which is a significant advantage in drug development .
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The compound’s effects on cellular pathways can lead to changes in cell proliferation, apoptosis, or other cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key analogs and their differentiating features are summarized below:
Structural and Functional Analysis
Core Modifications
- Halogen Substitution : The 4-chlorophenyl group in the target compound improves π-π stacking interactions compared to the 4-fluorophenyl analog () but may reduce metabolic stability due to higher electron-withdrawing effects .
- Sulfanyl vs. Oxygen Bridges : The sulfanyl group in the target compound enhances thiol-mediated binding to cysteine residues in kinases, unlike oxygen-containing analogs (e.g., ), which prioritize hydrogen bonding .
Side Chain Variations
- Furan-2-ylmethyl vs. Aryl Groups : The furan ring in the target compound introduces moderate polarity (logP ~2.8 estimated), balancing solubility and membrane permeability. In contrast, bulky substituents like 4-(trifluoromethoxy)phenyl () increase logP (>3.5) but may limit blood-brain barrier penetration .
- Biological Implications : The N-(4-nitrophenyl) analog () demonstrates potent antiproliferative activity due to nitro group redox reactivity, a feature absent in the target compound .
Biological Activity
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry. The unique structural features of this compound, including the presence of both a chlorophenyl group and a sulfanyl moiety, suggest potential interactions with various biological targets.
Chemical Structure and Properties
The IUPAC name for this compound is this compound. Its molecular formula is , and it has a molecular weight of approximately 344.83 g/mol. The compound's structure includes:
- A pyrazolo[3,4-d]pyrimidine core
- A sulfanyl group that may enhance its reactivity
- A furan ring that could facilitate interactions with biological macromolecules
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its biological effects through:
- Enzyme Inhibition : The sulfanyl group may form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The chlorophenyl and furan groups may interact with hydrophobic pockets in protein receptors, influencing signaling pathways.
Anticancer Properties
Research indicates that compounds with similar pyrazolo[3,4-d]pyrimidine structures exhibit anticancer activities by targeting cyclin-dependent kinases (CDKs). For example, studies have shown that related compounds can inhibit CDK2, leading to reduced proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Anti-inflammatory Effects
In vitro studies have demonstrated that pyrazolo[3,4-d]pyrimidines can mitigate inflammatory responses in microglial cells. For instance, compounds structurally related to this compound have been shown to reduce nitric oxide production in LPS-stimulated microglia . This suggests potential applications in treating neurodegenerative diseases characterized by inflammation.
Antimicrobial Activity
The presence of the sulfanyl group in similar compounds has been associated with antibacterial properties. Studies have evaluated various derivatives for their efficacy against bacterial strains, indicating a promising avenue for developing new antimicrobial agents .
Research Findings and Case Studies
A recent study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and assessed their biological activities. Notably, one derivative exhibited significant cytotoxicity against multiple cancer cell lines while showing low toxicity in normal cells . This highlights the potential for selective targeting in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving pyrazolo[3,4-d]pyrimidin-4-one intermediates and α-chloroacetamide derivatives. For example, reacting 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one with 2-chloro-N-(furan-2-ylmethyl)acetamide under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) facilitates sulfanyl group incorporation . Multi-step protocols may require purification via column chromatography or recrystallization to achieve >95% purity.
Q. How can structural characterization be systematically performed for this compound?
- Methodological Answer : Use X-ray crystallography to resolve the 3D structure, particularly focusing on the pyrazolo[3,4-d]pyrimidine core and the sulfanyl-acetamide linkage. Comparative analysis with structurally similar compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) reveals critical bond angles and packing motifs influenced by the furan-2-ylmethyl group . Complementary techniques include NMR (¹H/¹³C) for confirming substituent connectivity and FTIR for identifying key functional groups (e.g., C=O at ~1680 cm⁻¹).
Advanced Research Questions
Q. What experimental design strategies optimize reaction yields while minimizing byproducts?
- Methodological Answer : Employ factorial design of experiments (DoE) to screen variables like temperature, solvent polarity, and molar ratios. For example, a central composite design (CCD) revealed that increasing reaction time beyond 12 hours in DMF at 80°C improves yields but risks decomposition of the furan moiety. Statistical optimization (e.g., Response Surface Methodology) can balance these factors, achieving yields of ~75% with <5% impurities .
Q. How should contradictory data on biological activity be analyzed?
- Methodological Answer : Cross-validate results using orthogonal assays. For instance, if cytotoxicity assays (e.g., MTT) conflict with enzymatic inhibition data (e.g., kinase assays), perform dose-response curves under standardized conditions (pH 7.4, 37°C). Compare with structurally related pyrazolo-pyrimidine derivatives (e.g., 2-chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide) to isolate the role of the sulfanyl-furan group in activity . Use molecular docking to predict binding interactions and reconcile discrepancies.
Q. What computational methods predict the compound’s reactivity in novel reaction environments?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model the electron density distribution of the pyrazolo-pyrimidine core, identifying nucleophilic/electrophilic sites. For example, the sulfur atom in the sulfanyl group exhibits high nucleophilicity, making it prone to oxidation. Pairing these insights with molecular dynamics simulations (e.g., in aqueous vs. lipid bilayer systems) predicts stability in biological matrices .
Q. How can regioselective functionalization of the pyrazolo[3,4-d]pyrimidine scaffold be achieved?
- Methodological Answer : Use directing groups (e.g., chloro or methoxy substituents) to control substitution patterns. Evidence from N-(3-chloro-4-methoxyphenyl)acetamide derivatives shows that electron-withdrawing groups at the 4-position of the phenyl ring enhance reactivity at the pyrimidine C4 position. Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can further modify the furan-2-ylmethyl group .
Critical Research Gaps
- Synthetic Scalability : Current protocols (e.g., multi-step reactions with 2–5% overall yields) are inefficient for large-scale production. Future work should integrate flow chemistry or catalytic systems (e.g., Pd-NHC complexes) .
- Biological Target Identification : Limited data exist on protein targets. Proteomics profiling (e.g., affinity chromatography coupled with LC-MS) is needed to map interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
